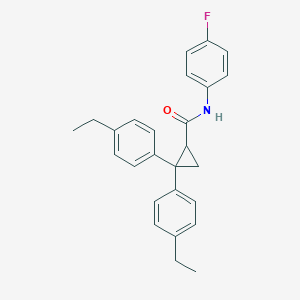![molecular formula C26H23FN4OS B389064 13-amino-9-(4-fluorophenyl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B389064.png)
13-amino-9-(4-fluorophenyl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-amino-5-(4-fluorophenyl)-4-oxo-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile is a complex heterocyclic compound that features a unique fusion of multiple ring systems, including a thieno, pyrimido, and quinoline moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
The synthesis of 8-amino-5-(4-fluorophenyl)-4-oxo-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route involves the condensation of a thiophene derivative with a suitable amine and a carbonyl compound under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Cyclization: Intramolecular cyclization reactions can be employed to form additional ring structures.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and specific temperatures to drive the reactions to completion. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
8-amino-5-(4-fluorophenyl)-4-oxo-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated. For example, it may inhibit certain enzymes involved in disease pathways or interact with receptors to produce a therapeutic effect .
Comparación Con Compuestos Similares
Similar compounds to 8-amino-5-(4-fluorophenyl)-4-oxo-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile include other heterocyclic compounds with fused ring systems, such as:
- Thieno[2,3-b]pyridines
- Thieno[3,2-d]pyrimidines
- Indole derivatives
These compounds share some structural similarities but differ in their specific ring systems and functional groups, which can lead to differences in their chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C26H23FN4OS |
|---|---|
Peso molecular |
458.6g/mol |
Nombre IUPAC |
13-amino-9-(4-fluorophenyl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile |
InChI |
InChI=1S/C26H23FN4OS/c27-15-11-9-14(10-12-15)21-17(13-28)25-30-24(29)22-16-5-2-1-3-8-20(16)33-26(22)31(25)18-6-4-7-19(32)23(18)21/h9-12,21H,1-8H2,(H2,29,30) |
Clave InChI |
UANIKLCMRUTTNY-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)SC3=C2C(=NC4=C(C(C5=C(N43)CCCC5=O)C6=CC=C(C=C6)F)C#N)N |
SMILES canónico |
C1CCC2=C(CC1)SC3=C2C(=NC4=C(C(C5=C(N43)CCCC5=O)C6=CC=C(C=C6)F)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


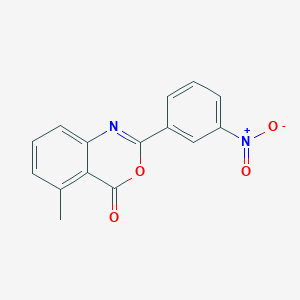
![1-[4-(3,4-DICHLOROPHENYL)-5-{2-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}-1-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE](/img/structure/B388983.png)
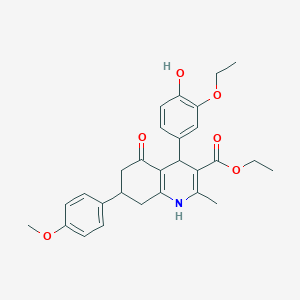
![4-(3-Chloro-2-methylphenyl)-10-cyclohexylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B388985.png)
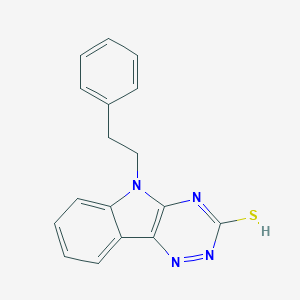


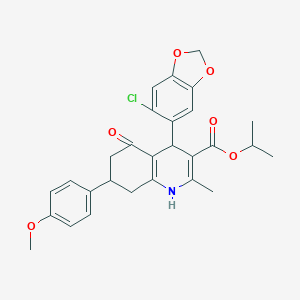


![1-[5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B388998.png)
![2-{[5-(4-fluorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388999.png)

